molecular formula C27H31NO7 B583788 HPI-1 hydrate CAS No. 1262770-72-8

HPI-1 hydrate

Cat. No. B583788
CAS RN: 1262770-72-8
M. Wt: 481.545
InChI Key: BOASXIAGFOONSK-UHFFFAOYSA-N
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Description

HPI-1 hydrate, also known as Hedgehog Pathway Inhibitor 1, is a compound that inhibits the Hedgehog (Hh) pathway . It suppresses signaling through Sonic Hh without significantly affecting Wnt signaling .


Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string: O.COCCOC(=O)C1=C©NC2=C(C1c3cccc(O)c3)C(=O)CC(C2)c4ccccc4OC . Its molecular weight is 463.52 (anhydrous basis) .


Physical And Chemical Properties Analysis

This compound is a crystalline solid . It has a storage temperature of 2-8°C . Its solubility varies with different solvents: DMF: 10 mg/ml, DMSO: 3 mg/ml, Ethanol: 20 mg/ml .

Mechanism of Action

HPI-1 hydrate suppresses Hedgehog (Hh) activation induced by loss of Suppressor of Fused or by Gli overexpression . This suggests its action at posttranslational modification of Gli protein or at the interaction of Gli with a co-factor . It also inhibits signaling through the oncogenic Smoothened (Smo) mutant SmoM2 in neuron precursors, preventing cell proliferation .

Safety and Hazards

HPI-1 hydrate is harmful if swallowed . It’s classified as Acute Tox. 4 Oral - Aquatic Acute 1 - Aquatic Chronic 1 . Precautionary measures include washing face, hands, and any exposed skin thoroughly after handling and not eating, drinking, or smoking when using this product .

properties

IUPAC Name

2-methoxyethyl 4-(3-hydroxyphenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29NO6.H2O/c1-16-24(27(31)34-12-11-32-2)25(17-7-6-8-19(29)13-17)26-21(28-16)14-18(15-22(26)30)20-9-4-5-10-23(20)33-3;/h4-10,13,18,25,28-29H,11-12,14-15H2,1-3H3;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOASXIAGFOONSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3OC)C4=CC(=CC=C4)O)C(=O)OCCOC.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90746687
Record name 2-Methoxyethyl 4-(3-hydroxyphenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90746687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

481.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1262770-72-8
Record name 2-Methoxyethyl 4-(3-hydroxyphenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90746687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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